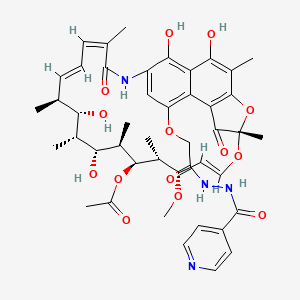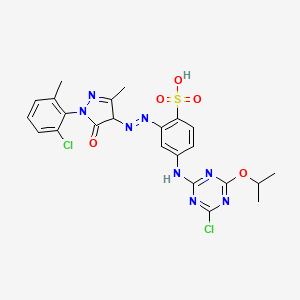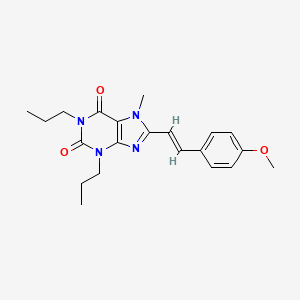
7-Chloro-3-isopropyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of benzodiazepines, which are heterocyclic organic compounds containing a diazepine ring fused to a benzene ring. Specifically, it features a tetrahydro-1,4-benzodiazepine core with a chloro substituent at position 7 and an isopropyl group at position 3. The tert-butyl ester functional group is attached to the carboxylic acid moiety. Its chemical formula is C17H20ClN3O3.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following key transformations:
Formation of the Benzodiazepine Core: Starting from appropriate precursors, the benzodiazepine core is constructed through cyclization reactions.
Chlorination: The chloro substituent is introduced at position 7 using chlorinating agents.
Isopropyl Group Addition: The isopropyl group is added at position 3 via suitable reagents.
Esterification: Finally, the tert-butyl ester is formed by reacting the carboxylic acid with tert-butanol.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Specific details may vary based on proprietary processes employed by manufacturers.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group or other functional groups may occur.
Substitution: Substitution reactions at the chloro or other reactive positions are possible.
Chlorination: Chlorine or chlorinating agents (e.g., thionyl chloride).
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Esterification: Acid-catalyzed esterification with tert-butanol.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Oxidation may yield carboxylic acid derivatives, while reduction could lead to corresponding amines.
Wissenschaftliche Forschungsanwendungen
Medicine: Benzodiazepines, including this compound, have been extensively studied for their anxiolytic, sedative, and anticonvulsant properties.
Neuroscience: Research explores their effects on GABA receptors and neurotransmitter modulation.
Chemical Biology: Benzodiazepines serve as valuable tools for studying receptor-ligand interactions.
Wirkmechanismus
The compound enhances inhibitory neurotransmission by binding to GABAA receptors, leading to increased chloride ion influx and neuronal hyperpolarization. This results in sedative and anxiolytic effects.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
258849-99-9 |
|---|---|
Molekularformel |
C17H23ClN2O3 |
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
tert-butyl 7-chloro-2-oxo-3-propan-2-yl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C17H23ClN2O3/c1-10(2)14-15(21)19-13-7-6-12(18)8-11(13)9-20(14)16(22)23-17(3,4)5/h6-8,10,14H,9H2,1-5H3,(H,19,21) |
InChI-Schlüssel |
HEECRYHEYZRIPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(=O)NC2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


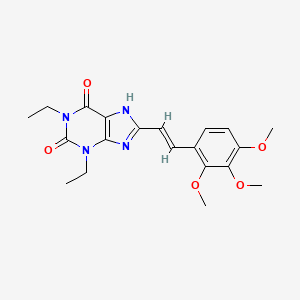
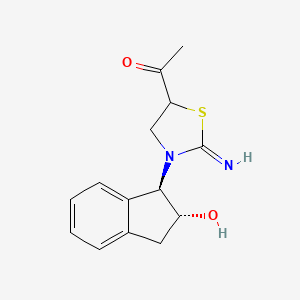
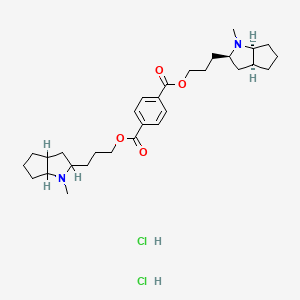
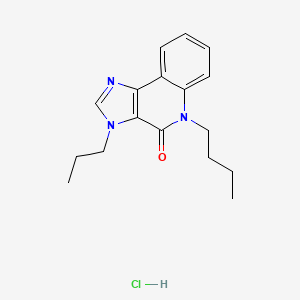

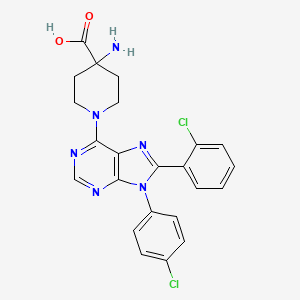
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)

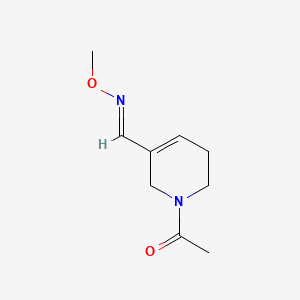
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
